molecular formula C10H11NO2 B8499524 2-(Propanoylamino)benzaldehyde

2-(Propanoylamino)benzaldehyde

Cat. No. B8499524
M. Wt: 177.20 g/mol
InChI Key: MTHWOUKDPVLAGB-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

N-(2-Formyl-phenyl)-propionamide (1.65 g, 9.3 mmol) was combined with ammonia (24 mL, 2M solution in methanol) in a flask fitted with a condenser and stopper with a needle to vent. The reaction was heated to 100° C. for 1 day. The reaction mixture was concentrated in vacuo to yield the crude product as an orange oil (1.47 g, 100%). This product was used without further purification. 1H NMR (400 MHz, CDCl3) δ 9.36 (s, 1H), 7.99 (d, J=10.0 Hz, 1H), 7.89 (m, 2H), 7.60 (t, J=8.1 Hz, 1H), 3.16 (q, J=7.6 Hz, 2H), 1.47 (t, J=7.6 Hz, 3H); HPLC ret. time 0.61 min, 10-99% CH3CN, 5 min run; ESI-MS m/z 159.0 (MH+).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=O)[CH2:11][CH3:12])=O.[NH3:14]>>[CH2:11]([C:10]1[N:14]=[CH:1][C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:9]=1)[CH3:12]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)NC(CC)=O
Name
Quantity
24 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC2=CC=CC=C2C=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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